molecular formula C13H12OSe B14413031 Benzene, 1-methoxy-4-(phenylseleno)- CAS No. 80448-01-7

Benzene, 1-methoxy-4-(phenylseleno)-

Cat. No.: B14413031
CAS No.: 80448-01-7
M. Wt: 263.20 g/mol
InChI Key: NNXSGISAOBFVLS-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(phenylseleno)-: is an organic compound with the molecular formula C13H12OSe It is a derivative of benzene, where a methoxy group and a phenylseleno group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(phenylseleno)- typically involves the reaction of anisole (methoxybenzene) with phenylselenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-methoxy-4-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-(phenylseleno)- can undergo oxidation reactions, where the phenylseleno group is oxidized to form selenoxide.

    Reduction: The compound can also be reduced, typically converting the phenylseleno group back to the corresponding selenide.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenylseleno groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding selenoxide.

    Reduction: The major product is the selenide derivative.

    Substitution: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

Scientific Research Applications

Chemistry: Benzene, 1-methoxy-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: Research into the biological activity of selenium-containing compounds has highlighted their potential as antioxidants and anticancer agents. Benzene, 1-methoxy-4-(phenylseleno)- may serve as a model compound for studying these properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of selenium.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(phenylseleno)- involves its interaction with various molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the phenylseleno group can undergo redox reactions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-(phenylmethyl)-
  • Benzene, 1-methoxy-4-(2-phenylethenyl)-
  • Benzene, 1-methoxy-4-phenoxy-

Uniqueness: Benzene, 1-methoxy-4-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific redox behavior or selenium chemistry.

Properties

CAS No.

80448-01-7

Molecular Formula

C13H12OSe

Molecular Weight

263.20 g/mol

IUPAC Name

1-methoxy-4-phenylselanylbenzene

InChI

InChI=1S/C13H12OSe/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NNXSGISAOBFVLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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